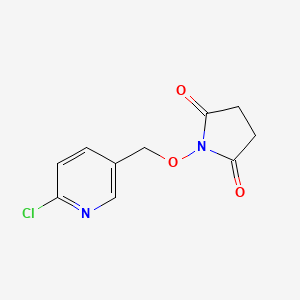

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core substituted with a 6-chloro-pyridin-3-ylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione typically involves the reaction of 6-chloro-pyridin-3-ylmethanol with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

One of the primary applications of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is its role as an inhibitor of IDO1, an enzyme involved in the catabolism of tryptophan through the kynurenine pathway. IDO1 plays a significant role in immune regulation and has been implicated in various pathological conditions, including cancer.

- Mechanism of Action : By inhibiting IDO1, this compound can potentially enhance T-cell responses and reduce immune tolerance in tumors, making it a candidate for cancer immunotherapy. This is particularly relevant in cancers that exploit the IDO1 pathway to evade immune detection .

Cancer Treatment

Research indicates that compounds like this compound can be utilized in developing new therapeutic strategies for cancer treatment. By modulating immune responses and enhancing anti-tumor immunity, this compound may contribute to more effective cancer therapies .

Neuroprotective Effects

There is emerging evidence that compounds affecting the kynurenine pathway can have neuroprotective properties. Given that IDO1 activity leads to the production of neuroactive metabolites, inhibiting this enzyme might mitigate neuroinflammatory processes associated with neurodegenerative diseases .

Case Study Overview

Several studies have investigated the effects of pyrrolidine derivatives on cancer cell lines and immune modulation:

- Study on Tumor Models : In vivo studies demonstrated that administration of IDO1 inhibitors led to increased T-cell activation and reduced tumor growth in mouse models of melanoma .

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of IDO1 inhibitors in combination with other immunotherapies for various cancers .

Wirkmechanismus

The mechanism of action of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The chloro-pyridinyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine-2,5-dione core may also play a role in binding to biological macromolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

- 1-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester

- 1-(6-Chloro-pyridin-3-ylmethoxy)-imidazolidin-2-one

Comparison: 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of the pyrrolidine-2,5-dione core. This distinguishes it from similar compounds that may have different core structures or substitution patterns, leading to variations in their chemical and biological properties.

Biologische Aktivität

1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione, also known by its CAS number 913699-31-7, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

- Molecular Formula : C10H9ClN2O3

- Molecular Weight : 240.65 g/mol

- IUPAC Name : 1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results demonstrated that certain structural modifications significantly enhance anticancer activity while minimizing toxicity to non-cancerous cells.

| Compound | IC50 (µM) | Effect on A549 Cells | Effect on HSAEC-1 KT Cells |

|---|---|---|---|

| Compound 21 | 15 | High cytotoxicity | Low cytotoxicity |

| Compound 15 | 25 | Moderate cytotoxicity | Moderate cytotoxicity |

The structure-dependence of these compounds suggests that the presence of specific functional groups is crucial for their anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated against multidrug-resistant pathogens. In vitro tests revealed that this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

| Pathogen | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 7.81 | Comparable to penicillin |

| Klebsiella pneumoniae | 15 | Moderate inhibition |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant strains .

Case Studies

A notable case study involved the evaluation of various derivatives of pyrrolidine and their effects on both cancerous and non-cancerous cell lines. The study utilized an MTT assay to assess cell viability post-treatment with different concentrations of the compounds. The results indicated that some derivatives could selectively target cancer cells while sparing normal cells, suggesting a therapeutic window for further development.

Toxicological Profile

The safety data for this compound indicate potential irritative effects upon contact with skin and eyes. It is classified under GHS as causing skin irritation (Category 2) and eye irritation (Category 2A). Proper handling precautions are advised when working with this compound in laboratory settings .

Eigenschaften

IUPAC Name |

1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFZMQSASTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.